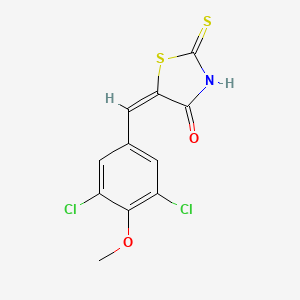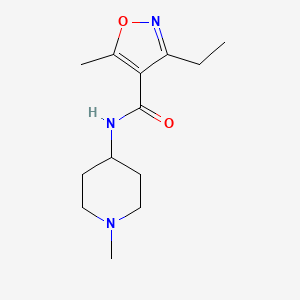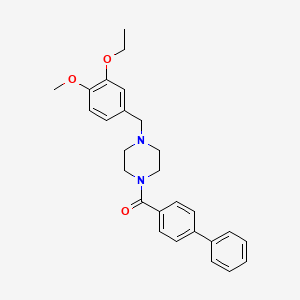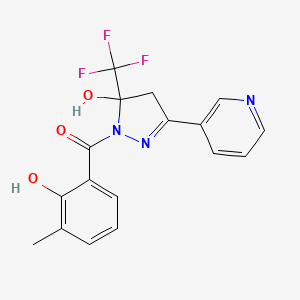
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1991 by scientists at Sankyo Co. Ltd., Japan. Since then, NS-398 has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to selectively inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the synthesis of prostaglandins that play a key role in inflammation, pain, and fever. N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Mécanisme D'action
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide selectively inhibits COX-2 enzyme activity by binding to its active site. COX-2 is induced by inflammatory stimuli and is responsible for the production of prostaglandins that mediate inflammation, pain, and fever. By inhibiting COX-2 activity, N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has been shown to reduce inflammation, pain, and fever in animal models of inflammation. It has also been shown to reduce the growth of cancer cells and induce apoptosis in vitro and in vivo. N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has been shown to be effective in reducing the severity of arthritis in animal models. It has also been shown to reduce the growth of colon cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide is a selective COX-2 inhibitor, which makes it a valuable tool for studying the role of COX-2 in inflammation, pain, and fever. It has been extensively studied in animal models of inflammation and cancer, and its efficacy has been well established. However, N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer orally. It also has a short half-life, which limits its duration of action.
Orientations Futures
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide has significant potential for therapeutic applications in the treatment of inflammation, pain, and cancer. Future research should focus on developing more potent and selective COX-2 inhibitors with improved pharmacokinetic properties. The development of COX-2 inhibitors with fewer side effects and longer half-lives would be a significant advance in the treatment of inflammation and cancer. Additionally, the role of COX-2 in other diseases, such as Alzheimer's disease, should be explored further. Finally, the development of targeted drug delivery systems for COX-2 inhibitors could improve their efficacy and reduce their side effects.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide is synthesized by condensing 3,4-dimethylbenzoyl chloride with phenylthiourea in the presence of a base such as potassium hydroxide. The resulting product is then reacted with 2-bromo-3'-methylpropiophenone to obtain N-(3,4-dimethylphenyl)-2-(phenylthio)propanamide. The synthesis method is shown in Figure 1.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12-9-10-15(11-13(12)2)18-17(19)14(3)20-16-7-5-4-6-8-16/h4-11,14H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHSTSSMFQVHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(phenylsulfanyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline](/img/structure/B5153941.png)
![3-chloro-N,5-bis(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153945.png)
![7-(2-methylphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5153950.png)
![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-pyridinamine](/img/structure/B5153957.png)


![3-ethyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153977.png)
![(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methylene diacetate](/img/structure/B5153980.png)
![3-(2-bromophenyl)-6-(2,4-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5153987.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5153994.png)
![2-[(4-fluorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5154001.png)


![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5154034.png)